molecular formula C23H29ClO4 B1668728 Chlormadinone acetate CAS No. 302-22-7

Chlormadinone acetate

Numéro de catalogue: B1668728
Numéro CAS: 302-22-7
Poids moléculaire: 404.9 g/mol
Clé InChI: QMBJSIBWORFWQT-GDMUWPLKSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Contextualization within Steroidal Progestin Research

Chlormadinone (B195047) acetate (B1210297) is a derivative of 17α-hydroxyprogesterone and is classified as a first-generation progestin. wikipedia.org Progestins are synthetic progestogens developed to overcome the poor oral bioavailability and short half-life of natural progesterone (B1679170), making them suitable for various therapeutic applications. mdpi.com CMA is distinguished by its potent progestogenic activity, which is approximately one-third higher than that of progesterone. nih.gov This activity is mediated through its high affinity for the progesterone receptor. researchgate.nettandfonline.com

Beyond its primary progestogenic effects, CMA exhibits notable antiandrogenic properties. mdpi.comresearchgate.net This dual action is a key area of research, as it differentiates CMA from other progestins. The antiandrogenic effect is attributed to its ability to competitively block androgen receptors and inhibit the enzyme 5α-reductase, which is involved in the conversion of testosterone (B1683101) to the more potent dihydrotestosterone. mdpi.comnih.govresearchgate.net This mechanism reduces the effects of androgens in target organs. researchgate.net Furthermore, CMA possesses a mild glucocorticoid effect but lacks mineralocorticoid activity. nih.gov

The following table summarizes the key receptor binding and activity profile of Chlormadinone Acetate:

ReceptorActivityReference
Progesterone ReceptorPotent Agonist researchgate.netnih.gov
Androgen ReceptorAntagonist researchgate.netnih.gov
Glucocorticoid ReceptorWeak Agonist nih.govnih.gov
Mineralocorticoid ReceptorNo significant activity glpbio.com
Estrogen ReceptorNo significant activity glpbio.com

Historical Perspectives in Chemical Synthesis Research

This compound was first synthesized in 1961. nih.govnih.govdrugbank.com Its chemical structure is 17α-acetoxy-6-chloro-4,6-pregnadiene-3,20-dione. nih.govresearchgate.net It is a synthetic pregnane (B1235032) steroid derived from progesterone, specifically from 17α-hydroxyprogesterone. wikipedia.org The key structural modifications include the introduction of a chlorine atom at the C6 position, a double bond between the C6 and C7 positions, and the addition of an acetate ester at the C17α position. wikipedia.org It is important to note that CMA is the C17α acetate ester of chlormadinone; the parent compound, chlormadinone, has never been marketed for medical use. wikipedia.orgwikipedia.org

The synthesis of radiolabeled this compound (chlormadinone-4-¹⁴C acetate) has been a subject of research to study its metabolism. One reported synthesis started from 17α-hydroxyprogesterone-4-¹⁴C. rti.org The process involved dehydrogenation to form a 4,6-diene, which was then converted to a 6-chloro-4,6-diene via a 6α,7α-epoxy intermediate. rti.org The final step was acetylation to yield chlormadinone-4-¹⁴C acetate. rti.org

A more recent patented synthesis method describes the preparation of this compound from a homemade chloride. chemicalbook.com The process involves reacting the starting material with acetic anhydride (B1165640) and p-toluenesulfonic acid in glacial acetic acid at a controlled temperature. chemicalbook.com After the reaction, the mixture is neutralized, and the product is crystallized, filtered, and purified. chemicalbook.com

The chemical properties of this compound are detailed in the table below:

PropertyValueReference
Molecular FormulaC23H29ClO4 nih.govpharmacompass.comchemeo.com
Molecular Weight404.9 g/mol nih.govpharmacompass.com
CAS Number302-22-7 wikipedia.orgchemeo.com
Melting Point208-212°C chemicalbook.com

Propriétés

Key on ui mechanism of action

Chlormadinone acetate (CMA) is a derivative of naturally secreted progesterone that shows high affinity and activity at the progesterone receptor. It has an anti-estrogenic effect and, in contrast to natural progesterone, shows moderate anti-androgenic properties. CMA acts by blocking androgen receptors in target organs and by reducing the activity of skin 5alpha-reductase. It suppresses gonadotropin secretion and thereby reduces ovarian and adrenal androgen production. CMA shows high contraceptive efficacy by inhibiting ovulation due to its ability to suppress or disrupt endogenous gonadotropin secretion and, by this, inhibits follicular growth and maturation. In addition, it suppresses endometrial thickness and increases the viscosity of cervical mucus. ...
The ovulation response to electrical stimulation of the median eminence, or to the intrapituitary infusion of median eminence extract, was observed in control rabbits and animals pre-treated with chlormadinone acetate. Chlormadinone acetate pre-treatment did not significantly reduce the proportion of rabbits ovulating in response to electrical stimulation. However, there was a significant reduction in the average number of ruptured follicles when compared with the animals in the control group. Chlormadinone acetate pre-treatment significantly reduced the proportion of animals ovulating in response to the intrapituitary infusion of median eminence extract as compared with the control series. However, there was no significant reduction in the average number of ruptured follicles (in those rabbits that ovulated) when compared with the control groups. Chlormadinone acetate pre-treatment produced no significant effect upon either the proportion of animals ovulating, or the average number of ruptured follicles, following i.v. injection of 50 ug LH.5. The conclusion drawn is that chlormadinone acetate blocks copulattion-induced ovulation in the rabbit by action at a site in the central nervous system located above the median eminence. The possible effects of chlormadinone acetate upon the secretion of FSH, the pituitary sensitivity to releasing factors and the ovarian sensitivity to LH are discussed.
Studies with the human breast cancer cell line ZR-75-1, which contains functional estrogen, progesterone and androgen receptors, suggest that chlormadinone acetate inhibited the growth of these cells by an interaction of androgen and progesterone receptor-mediated mechanisms.
Groups of 8-12 male Sprague-Dawley Crl:CD(SD)Br rats were castrated and injected immediately thereafter twice daily for 14 days with one of a number of synthetic progestogens, including chlormadinone acetate, used in the treatment of prostate cancer. Controls received the vehicle, 1% gelatine in 0.9% saline... Dihydrotestosterone was injected at a dose of 150 ug twice daily for 14 days as a positive control. All animals were killed on the morning after the last day of treatment, and the ventral prostate and adrenals were removed and weighted;  furthermore, the prostatic content of ornithine decarboxylase was measured, as it is consider to be a highly specific, sensitive of androgenic activity in the prostate. Dihydrotestosterone increased the ventral prostate weight to 43% above that of castrated controls. Chlormadinone acetate was less potent than dihydrotestosterone but caused significant increases in prostate weight, by about 22% at 3 mg and 36% at 10 mg per injection. Whereas dihydrotestosterone caused a 14-fold increase in ornithine decarboxylase activity in the prostate, chlormadinone acetate caused a 5.3-fold increase at 3 mg and an 11.8-fold increase at 10 mg. Chlormadinone acetate thus has weak but significant androgenic activity in the rat ventral prostate.

Numéro CAS

302-22-7

Formule moléculaire

C23H29ClO4

Poids moléculaire

404.9 g/mol

Nom IUPAC

[(10R,13S,17R)-17-acetyl-6-chloro-10,13-dimethyl-3-oxo-2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate

InChI

InChI=1S/C23H29ClO4/c1-13(25)23(28-14(2)26)10-7-18-16-12-20(24)19-11-15(27)5-8-21(19,3)17(16)6-9-22(18,23)4/h11-12,16-18H,5-10H2,1-4H3/t16?,17?,18?,21-,22+,23+/m1/s1

Clé InChI

QMBJSIBWORFWQT-GDMUWPLKSA-N

SMILES

CC(=O)C1(CCC2C1(CCC3C2C=C(C4=CC(=O)CCC34C)Cl)C)OC(=O)C

SMILES isomérique

CC(=O)[C@]1(CCC2[C@@]1(CCC3C2C=C(C4=CC(=O)CC[C@]34C)Cl)C)OC(=O)C

SMILES canonique

CC(=O)C1(CCC2C1(CCC3C2C=C(C4=CC(=O)CCC34C)Cl)C)OC(=O)C

Apparence

Solid powder

Color/Form

Crystals from menthanol or ether
White to light-yellow...crystals

melting_point

212-214 °C

Autres numéros CAS

302-22-7
8065-91-6

Pictogrammes

Health Hazard

Pureté

>98% (or refer to the Certificate of Analysis)

Durée de conservation

>2 years if stored properly

Solubilité

In double-distilled water, 0.16 mg/L
Very soluble in chloroform;  soluble in acetonitrile;  slightly soluble in ethanol and diethyl ether.

Stockage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonymes

Chlormadinon Acetate
Chlormadinone
Chlormadinone Acetate
Chlormadinone Acetate, (9 beta,10 alpha)-Isomer
Neo Eunomin
Neo-Eunomin
NeoEunomin
Pregna-4,6-diene-3,20-dione, 17-(acetyloxy)-6-chloro-

Pression de vapeur

3.22X10-9at 25 °C (est)

Origine du produit

United States

Q & A

Q. How is Chlormadinone Acetate characterized and validated in pharmaceutical research?

Methodological Answer: CMA is characterized using a combination of chromatographic, spectroscopic, and colorimetric techniques:

  • HPLC Analysis : Mobile phase of acetonitrile:water (13:7) with a flow rate adjusted for a retention time of ~10 minutes. System suitability requires ≤1.0% relative standard deviation in peak areas .
  • Colorimetric Identification :
    • Reaction with 1,3-dinitrobenzene and potassium hydroxide yields a red-purple color .
    • Flame coloration test produces a green hue due to chlorine content .
  • Infrared Spectroscopy : Potassium bromide disk method confirms structural integrity by matching reference spectra .
  • Purity Criteria : ≤0.5% loss on drying, ≤0.1% residue on ignition, and ≤20 ppm heavy metals .

Q. What are the solubility properties of CMA, and how do they influence experimental preparation?

Methodological Answer: CMA is freely soluble in chloroform and acetonitrile, slightly soluble in ethanol/ether, and insoluble in water. For in vitro studies:

  • Prepare stock solutions (e.g., 50 mg/mL in chloroform) under inert gas purging to prevent degradation .
  • For cell-based assays, dissolve in ethanol (≤1% final concentration) to avoid solvent toxicity. Validate solubility via UV-Vis spectrophotometry at 285 nm .

Q. What is the receptor binding profile of CMA, and how is it assessed?

Methodological Answer: CMA binds progesterone (Ki = 2.5 nM), androgen (Ki = 3.8 nM), and glucocorticoid receptors (Ki = 16 nM). Methods include:

  • Competitive Binding Assays : Use radiolabeled ligands (e.g., 3^3H-progesterone) in receptor-enriched cell lysates .
  • Functional Activity : Assess endometrial gland proliferation in estrogen-primed rabbits (45 µg/kg/day for 5 days) or antiandrogenic effects in castrated rats (4.6–21.5 mg/kg/day) .

Advanced Research Questions

Q. How do researchers design experiments to assess CMA’s pharmacokinetics in preclinical models?

Methodological Answer:

  • Study Design : Administer radiolabeled CMA intravenously; collect plasma/tissue samples up to 168 hours post-dose .
  • Analytical Methods : Use validated LC-MS/MS to quantify CMA and metabolites (e.g., 2α- and 3β-hydroxylated forms). Key parameters:
    • Cmax : ~6.9 ng/mL (CMA), ~129 pg/mL (ethinyl estradiol in combinational studies) .
    • Half-life : Biphasic elimination (2.4 hr initial, 80.1 hr terminal) due to adipose tissue accumulation .
    • AUC : 53–58 ng·hr/mL (CMA) .

Q. How can contradictions in CMA’s metabolic pathways across studies be resolved?

Methodological Answer:

  • Liver Microsome Incubations : Compare metabolite profiles using microsomes from untreated vs. phenobarbital-induced rats. Phenobarbital induces CYP450 enzymes, shifting metabolism toward 2α-hydroxy metabolites .
  • Species-Specific Differences : Human microsomes predominantly produce 3β-hydroxy metabolites, while rats show variability depending on enzyme induction state .

Q. How does CMA compare to other antiandrogens (e.g., finasteride) in treating benign prostatic hyperplasia (BPH)?

Methodological Answer:

  • Experimental Design : Use canine BPH models treated with CMA (0.3 mg/kg/day) or finasteride (1 mg/kg/day) for 25 weeks. Endpoints include:
    • Prostate volume reduction (similar efficacy).
    • Apoptosis quantification via TUNEL assay (CMA induces sustained apoptosis; finasteride does not) .
    • Hormonal profiling: CMA lowers both testosterone and DHT, while finasteride only reduces DHT .

Q. What methodological approaches evaluate CMA’s impact on hemostatic variables?

Methodological Answer:

  • Clinical Trials : Measure coagulation markers (prothrombin F1+2, D-dimers) and activated protein C resistance (nAPCsr) in women using CMA-only contraceptives vs. non-users. Findings:
    • No significant change in nAPCsr.
    • Lower prothrombin F1+2 and D-dimers suggest reduced thrombotic risk compared to combined contraceptives .

Q. How is CMA’s carcinogenic potential assessed in regulatory studies?

Methodological Answer:

  • Animal Models : Administer CMA to dogs at supratherapeutic doses; monitor mammary tumor incidence (limited evidence of carcinogenicity) .
  • IARC Guidelines : Evaluate mechanistic data (e.g., receptor-mediated proliferation) and epidemiological studies. CMA is classified as having "limited evidence" in animals, with no human carcinogenicity data .

Q. Tables for Key Data

Parameter CMA Value Reference
Receptor Binding (Ki) Progesterone: 2.5 nM
Androgen: 3.8 nM
Glucocorticoid: 16 nM
Pharmacokinetics Half-life (terminal): 80.1 hr
AUC(0-∞): 53–58 ng·hr/mL
BPH Treatment Apoptosis Increase: 5.3–11.8x

Q. Notes

  • Avoid abbreviations; use full chemical names and IUPAC nomenclature.
  • For receptor studies, include positive controls (e.g., dihydrotestosterone for androgen receptor assays).
  • Validate analytical methods per pharmacopeial standards (e.g., USP/EP) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.